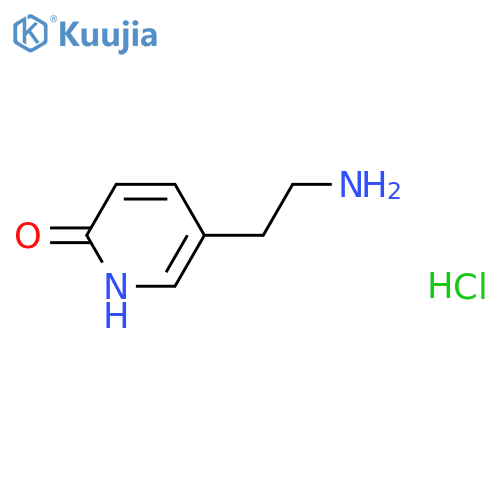Cas no 1955554-11-6 (5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride)

5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-(2-Aminoethyl)-1H-pyridin-2-one
- hydrochloride
- 5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride
-
- MDL: MFCD28891384
- インチ: 1S/C7H10N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h1-2,5H,3-4,8H2,(H,9,10);1H
- InChIKey: IPROEBZOOLIOKW-UHFFFAOYSA-N
- ほほえんだ: C(C1=CNC(=O)C=C1)CN.Cl
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-210800-10.0g |
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride |
1955554-11-6 | 10.0g |
$5283.0 | 2023-02-22 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01021157-1g |
5-(2-Aminoethyl)-1,2-dihydropyridin-2-one hydrochloride |
1955554-11-6 | 95% | 1g |
¥5089.0 | 2023-03-12 | |
| Enamine | EN300-210800-0.5g |
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride |
1955554-11-6 | 0.5g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-210800-0.25g |
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride |
1955554-11-6 | 0.25g |
$607.0 | 2023-09-16 | ||
| Enamine | EN300-210800-0.1g |
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride |
1955554-11-6 | 0.1g |
$426.0 | 2023-09-16 | ||
| Enamine | EN300-210800-1.0g |
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride |
1955554-11-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-210800-1g |
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride |
1955554-11-6 | 1g |
$1229.0 | 2023-09-16 | ||
| Enamine | EN300-210800-5g |
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride |
1955554-11-6 | 5g |
$3562.0 | 2023-09-16 | ||
| Enamine | EN300-210800-0.05g |
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride |
1955554-11-6 | 0.05g |
$285.0 | 2023-09-16 | ||
| Enamine | EN300-210800-2.5g |
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride |
1955554-11-6 | 2.5g |
$2408.0 | 2023-09-16 |
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
2. Book reviews
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochlorideに関する追加情報
Introduction to 5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS No. 1955554-11-6)
5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1955554-11-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dihydropyridine class, a heterocyclic structure known for its broad range of biological activities. The presence of both amino and hydrochloride functional groups enhances its pharmacological potential, making it a subject of extensive investigation in drug discovery and development.
The molecular framework of 5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride consists of a dihydropyridine core substituted with a 2-aminoethyl side chain. This structural configuration imparts unique chemical and biological properties, positioning it as a versatile scaffold for the design of novel therapeutic agents. The hydrochloride salt form improves the compound's solubility and stability, facilitating its use in various experimental and clinical settings.
In recent years, there has been growing interest in dihydropyridine derivatives due to their demonstrated efficacy in modulating multiple biological pathways. Studies have highlighted the potential of this class of compounds in treating cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. The 5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride structure has been explored for its ability to interact with specific enzymes and receptors, offering promising avenues for therapeutic intervention.
One of the most compelling aspects of 5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop derivatives with enhanced binding affinity and selectivity. For instance, modifications to the aminoethyl side chain have been shown to influence the compound's interaction with target proteins, leading to improved pharmacokinetic profiles.
The pharmacological profile of 5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride has been studied in various preclinical models. Initial findings suggest that it exhibits mild vasodilatory effects, potentially making it useful in managing conditions related to blood pressure regulation. Additionally, its interaction with calcium channels has been investigated, revealing potential applications in treating neurological disorders where calcium dysregulation plays a role.
Recent advancements in computational chemistry have enabled more efficient screening of dihydropyridine derivatives like 5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride. Molecular docking simulations have identified key residues on target proteins that interact with this compound, providing insights into its mechanism of action. These computational approaches have accelerated the drug discovery process by allowing researchers to predict binding affinities and optimize lead structures before conducting wet-lab experiments.
The synthesis of 5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the aminoethyl group at the 5-position of the dihydropyridine ring is a critical step that determines the compound's biological activity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
In conclusion, 5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS No. 1955554-11-6) represents a promising candidate for further development in medicinal chemistry. Its unique structural features and demonstrated biological activity make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various medical challenges.
1955554-11-6 (5-(2-aminoethyl)-1,2-dihydropyridin-2-one hydrochloride) 関連製品
- 2248276-87-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)
- 162791-23-3(11-Azaartemisinin)
- 1049726-54-6(1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride)
- 2411296-70-1(N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-N-[(2-fluorophenyl)methyl]sulfamoyl fluoride)
- 2172096-43-2(1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol)
- 14284-93-6(Tris(acetylacetonato)ruthenium(III))
- 1049549-71-4(2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide)
- 2229266-14-0(3-(thiolan-2-yl)propane-1-thiol)
- 2228680-80-4(tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate)
- 1806304-49-3(2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole)



